molecular formula C11H14FNO B13536808 3-(2-Fluoro-5-methylphenoxy)pyrrolidine

3-(2-Fluoro-5-methylphenoxy)pyrrolidine

Cat. No.: B13536808
M. Wt: 195.23 g/mol
InChI Key: ZQSCXCLHZXLFAT-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenoxy)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in the development of bioactive molecules . The incorporation of the pyrrolidine ring is a strategic choice in drug design, as its non-planar, three-dimensional structure and sp3-hybridization help increase molecular complexity and improve physicochemical parameters critical for a compound's druggability, such as aqueous solubility . Furthermore, the scaffold's stereogenic centers allow researchers to explore the impact of chirality on binding affinity and selectivity against enantioselective biological targets . This specific molecule is also characterized by a fluorine atom attached to its phenoxy aromatic ring. The introduction of fluorine into lead compounds is a well-established strategy in medicinal chemistry . The unique properties of the C–F bond, including its high strength and electronegativity, can significantly alter a molecule's characteristics, often enhancing its metabolic stability, lipophilicity, and bioavailability . Fluorine-containing fragments can also engage in specific protein-ligand interactions, such as weak hydrogen bonds and orthogonal multipolar interactions, which can lead to improved binding affinity for a target protein . While the specific biological profile and molecular targets of this compound are areas for ongoing investigation, researchers value it as a versatile building block. It holds potential for use in developing novel therapeutic agents across various disease areas, consistent with the broad utility of fluorinated heterocycles in developing compounds with antiviral, anti-inflammatory, enzymatic inhibitory, and central nervous system activities . This product is intended for research purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenoxy)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-8-2-3-10(12)11(6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

ZQSCXCLHZXLFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2CCNC2

Origin of Product

United States

Preclinical Biological Evaluation: Mechanism Focused Investigations

As of the latest available data, detailed preclinical biological evaluations focusing on the specific mechanisms of action for the chemical compound 3-(2-Fluoro-5-methylphenoxy)pyrrolidine are not extensively documented in publicly accessible scientific literature. While the pyrrolidine (B122466) scaffold, a core component of this molecule, is recognized for its presence in a wide array of biologically active compounds, specific investigatory data on this particular derivative remains limited. nih.govnih.gov

The broader class of pyrrolidine-containing molecules has been the subject of significant research, demonstrating a range of activities including but not limited to anticonvulsant, analgesic, and anti-inflammatory properties. nih.govmdpi.com These effects are often attributed to the interaction of the pyrrolidine ring and its substituents with various biological targets, such as voltage-gated sodium and calcium channels. mdpi.com However, it is crucial to note that the specific biological profile of this compound would be distinctly influenced by its unique substitution pattern, namely the 2-fluoro-5-methylphenoxy group attached at the 3-position of the pyrrolidine ring.

Further empirical studies, including binding assays, enzyme inhibition assays, and in vivo animal models, would be necessary to elucidate the precise mechanism of action, potency, and efficacy of this compound. Without such dedicated research, any discussion of its preclinical biological evaluation remains speculative and based on the general properties of the broader chemical class to which it belongs.

Synthetic Methodologies and Chemical Transformations for 3 2 Fluoro 5 Methylphenoxy Pyrrolidine and Analogues

Structure-Activity Relationships of Related Analogs

Structure-activity relationship (SAR) studies of 3-phenoxypyrrolidine (B3389589) derivatives have revealed key insights into how modifications to the molecule affect its biological activity. For a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs, the nature and position of substituents on the phenoxy ring were found to be critical for their potency as norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. nih.gov

The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring can influence the electronic properties of the molecule and its interaction with the target protein. researchgate.net The methyl group's position can also impact binding affinity and selectivity.

Compound/AnalogTargetActivity (IC50/Ki)
Analog A (unsubstituted phenoxy)NET-
Analog B (fluoro-substituted)NET-
Analog C (methyl-substituted)SERT-
Analog D (fluoro- and methyl-substituted)SERT-
This table is illustrative and based on general principles of medicinal chemistry, as specific data for these exact analogs are not available in the cited literature.

In Vitro and In Vivo Studies of Related Compounds

Research on related 3-aryloxypyrrolidine derivatives has demonstrated their potential in preclinical models. For instance, certain analogs have shown potent inhibition of both NET and SERT in in vitro assays, with Ki values in the nanomolar range. nih.gov This dual activity is a highly sought-after profile for the development of new antidepressants.

In vivo studies in animal models of pain have also shown that compounds from this class can produce significant analgesic effects. nih.gov This suggests that 3-(2-Fluoro-5-methylphenoxy)pyrrolidine and its derivatives could be explored for the management of neuropathic pain, a condition with significant unmet medical need.

Study TypeModelCompound ClassKey FindingReference
In VitroRecombinant human monoamine transporters3-(Phenoxy-phenyl-methyl)-pyrrolidinesPotent and balanced inhibition of NET and SERT nih.gov
In VivoSpinal nerve ligation model of pain in ratsLead compound from the 3-(phenoxy-phenyl-methyl)-pyrrolidine seriesRobust efficacy in reducing pain behavior nih.gov
In VitroRat brain synaptosomesSelective serotonin reuptake inhibitorsComparison of IC50 values across different assay systems nih.gov

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei. For 3-(2-Fluoro-5-methylphenoxy)pyrrolidine, ¹H NMR would provide information on the number of different types of protons and their connectivity. ¹³C NMR would reveal the number and types of carbon atoms. Given the presence of a fluorine atom, ¹⁹F NMR would be crucial for confirming its presence and electronic environment. However, no specific NMR spectral data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands for the C-O-C ether linkage, the aromatic ring, the C-F bond, and the N-H bond of the pyrrolidine (B122466) ring would be expected. No experimental IR spectrum for this compound is currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. This data is critical for confirming the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure. Specific mass spectral data for this compound has not been reported.

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of a chemical compound. These techniques separate the compound from any impurities, allowing for quantification of its purity. There is no published data on the chromatographic purity assessment of this compound.

Stereochemical Characterization (e.g., Chiral HPLC, Optical Rotation, Circular Dichroism)

The pyrrolidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. Techniques such as chiral HPLC, measurement of optical rotation, and circular dichroism would be necessary to separate and characterize these enantiomers. No studies concerning the stereochemistry of this specific compound have been found.

Advanced Structural Techniques (e.g., X-ray Crystallography)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and stereochemistry of this compound. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function. For "3-(2-Fluoro-5-methylphenoxy)pyrrolidine," conformational analysis reveals the energetically favorable spatial arrangements of its atoms, which is crucial for understanding its interactions with biological targets.

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to determine the electronic structure and energy of a molecule. For "this compound," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can predict the geometries of various conformers. These calculations would likely focus on the puckering of the pyrrolidine (B122466) ring and the rotational isomers (rotamers) around the C-O ether linkage.

The pyrrolidine ring can adopt several puckered conformations, primarily envelope and twist forms. The substitution at the 3-position influences the preferred pucker. Furthermore, rotation around the bond connecting the phenoxy group to the pyrrolidine ring leads to different spatial orientations of the aromatic ring relative to the pyrrolidine. DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure and the energy barriers for interconversion. The presence of the fluorine atom and the methyl group on the phenoxy ring introduces steric and electronic effects that significantly influence the conformational preferences.

Table 1: Hypothetical Relative Energies of "this compound" Conformers Calculated by DFT (Note: The following data is illustrative and not based on published experimental results.)

ConformerPyrrolidine PuckerDihedral Angle (C2-C3-O-C_ar)Relative Energy (kcal/mol)
1C2-endo178.5°0.00
2C3-exo-65.2°1.25
3C2-endo75.8°2.10
4C3-exo175.3°1.80

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD allows for a thorough exploration of the conformational landscape. For "this compound," an MD simulation in a solvent, such as water, would reveal the accessible conformations and the frequency of transitions between them. This provides a more realistic understanding of the molecule's flexibility and the predominant shapes it adopts in a physiological environment. The resulting trajectory can be analyzed to identify clusters of similar conformations and to construct a free energy landscape, which maps the stability of different shapes.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and how it interacts with other molecules. Computational methods provide valuable descriptors of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comnumberanalytics.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity. For "this compound," the HOMO is likely to be localized on the electron-rich phenoxy ring and the nitrogen atom of the pyrrolidine, while the LUMO may be distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies of "this compound" (Note: The following data is illustrative and not based on published experimental results.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
HOMO-LUMO Gap5.7

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. researchgate.net For "this compound," the ESP map would likely show negative potential around the oxygen and fluorine atoms and the pi-system of the aromatic ring, while the hydrogen atoms of the pyrrolidine nitrogen would exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built using a set of known compounds and their measured activities or properties. While specific QSAR/QSPR studies on "this compound" are not available, one can envision its inclusion in a broader study of related compounds.

To build a QSAR model for a series of pyrrolidine derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that relates these descriptors to the biological activity. nih.gov Such a model could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of "this compound" (Note: The following data is illustrative and not based on published experimental results.)

DescriptorValue
Molecular Weight ( g/mol )195.23
LogP (Octanol-Water Partition Coefficient)2.5
Topological Polar Surface Area (Ų)21.7
Number of Rotatable Bonds2
Dipole Moment (Debye)2.1

Development of Predictive Models for Preclinical Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug discovery. tandfonline.comfrontiersin.org The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure and physicochemical properties. nih.gov By establishing a mathematical relationship between these properties (descriptors) and a known biological activity, a predictive model can be developed.

For a compound series including this compound, a hypothetical QSAR model could be developed to predict a specific preclinical biological activity, such as inhibitory activity against a particular enzyme. This process would involve synthesizing a library of related analogues with variations in the pyrrolidine, phenoxy, or substituent groups. The biological activity of each compound would be determined experimentally (e.g., measuring IC50 values). Subsequently, a wide range of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to create a model that best correlates the descriptors with the observed activity. researchgate.net

A hypothetical QSAR model is represented by the following equation:

Predicted Activity (log(1/IC50)) = c0 + c1(Descriptor A) + c2(Descriptor B) + ... + cn(Descriptor N)

The validity and predictive power of such a model would be rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. hufocw.org

Hypothetical Data for a QSAR Model Development

Below is an illustrative table of hypothetical data that would be used to build a QSAR model for a series of compounds related to this compound.

Compound IDExperimental Activity (IC50, nM)Log(1/IC50)Descriptor 1 (LogP)Descriptor 2 (TPSA)
Target-001 150 6.82 2.8 45.5
Analogue-0022506.602.548.0
Analogue-003807.103.142.1
Analogue-0045006.302.250.3
Analogue-005957.023.044.7

Note: This data is purely illustrative to demonstrate the concept of a QSAR data set.

Descriptors Relevant to Pyrrolidine and Phenoxy-Containing Compounds

The selection of appropriate molecular descriptors is critical for building a meaningful QSAR model. For a molecule like this compound, descriptors would be chosen to capture the structural features that are most likely to influence its biological activity. protoqsar.comucsb.edu These are typically categorized as topological, geometric, and electronic descriptors. hufocw.org

Topological Descriptors: These describe the atomic connectivity within the molecule. For the pyrrolidine and phenoxy rings, descriptors like molecular connectivity indices and kappa shape indices would quantify the size, shape, and degree of branching of the molecular scaffold. hufocw.org

Geometric (3D) Descriptors: These relate to the three-dimensional arrangement of the molecule. The non-planar, flexible nature of the pyrrolidine ring is a key feature. nih.govresearchgate.net Descriptors such as molecular surface area, volume, and shadow indices would be important. The "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, which can be crucial for fitting into a protein's binding site. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule. The fluorine atom, being highly electronegative, significantly influences the electronic distribution of the phenoxy ring. nih.gov The basicity of the pyrrolidine nitrogen is another key electronic feature. chemicalbook.com Relevant descriptors would include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Table of Relevant Molecular Descriptors

Descriptor CategorySpecific Descriptor ExampleRelevance to this compound
Topological Molecular Connectivity Index (Chi)Describes the size and branching of the overall molecular structure.
Kappa Shape Index (κ)Quantifies the shape and flexibility, particularly of the pyrrolidine ring. nih.gov
Geometric (3D) Solvent Accessible Surface Area (SASA)Relates to how the molecule interacts with its solvent environment and a protein surface. nih.gov
3D-WHIM DescriptorsCapture 3D information regarding molecular size, shape, and atom distribution.
Electronic Partial Atomic ChargesIndicates the distribution of electrons, highlighting polar regions like the C-F bond and the pyrrolidine nitrogen.
Dipole MomentMeasures the overall polarity of the molecule, influencing its solubility and ability to enter binding pockets.
HOMO/LUMO EnergiesRelate to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. ucsb.edu
Physicochemical LogP (Octanol-Water Partition)Predicts the hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions. ias.ac.in
Topological Polar Surface Area (TPSA)Estimates the surface area occupied by polar atoms, which is related to hydrogen bonding capacity and cell penetration.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity. scielo.org.mx For this compound, docking studies would be performed to screen it against various protein targets implicated in disease, predicting its binding mode and affinity.

Prediction of Binding Modes with Potential Biological Targets

The docking process involves placing the 3D structure of this compound into the binding site of a target protein structure, which is typically obtained from a repository like the Protein Data Bank (PDB). A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), and the resulting poses are ranked. nih.gov This allows for the identification of the most likely binding conformation.

Potential biological targets for a molecule with a pyrrolidine-phenoxy scaffold could include G-protein coupled receptors (GPCRs), kinases, or ion channels, as these classes of proteins frequently bind ligands with similar structural motifs. nih.gov The results of docking simulations can guide further experimental validation by prioritizing which protein-ligand interactions are most promising to investigate.

Hypothetical Molecular Docking Results

Potential Protein Target (PDB ID)Docking Score (kcal/mol)Predicted Interacting Residues
Kinase A (e.g., 1XYZ)-8.5Tyr23, Leu75, Val88, Phe145
GPCR B (e.g., 2ABC)-7.9Trp101, Phe198, Asn280
Ion Channel C (e.g., 3DEF)-7.2Ile310, Ser314, Met401

Note: This data is for illustrative purposes only. Docking scores are hypothetical and represent predicted binding affinities.

Analysis of Key Intermolecular Interactions

A detailed analysis of the docked poses of this compound reveals the specific non-covalent interactions that stabilize the protein-ligand complex. The unique combination of structural features in this molecule allows for a diverse range of interactions.

Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a key hydrogen bond donor. chemicalbook.comresearchgate.net It can form a crucial hydrogen bond with a backbone carbonyl oxygen or the side chain of an amino acid like aspartate or glutamate (B1630785) within the binding site. This type of directed, strong interaction is often a primary determinant of binding affinity and selectivity.

Hydrophobic Interactions: The methylphenoxy group is predominantly hydrophobic and is expected to engage in favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. ias.ac.innih.govresearchgate.net These interactions, driven by the hydrophobic effect, are critical for burying the nonpolar surfaces of the ligand away from the aqueous solvent, thereby contributing significantly to the stability of the bound complex. nih.gov

Halogen Bonding and Fluorine Interactions: The fluorine atom on the phenoxy ring can participate in several types of favorable interactions. nih.govnih.gov While organic fluorine is a poor hydrogen bond acceptor, it can form short contacts with backbone amides or other polar groups. researchgate.netacs.org Furthermore, the fluorine atom can engage in halogen bonding, where the electropositive region (σ-hole) on the halogen interacts with a Lewis base like a backbone carbonyl oxygen. utep.edusemanticscholar.org These interactions, though often weaker than classical hydrogen bonds, can be highly directional and contribute to binding affinity and specificity. acs.org

Summary of Potential Intermolecular Interactions

Type of InteractionMolecular Feature InvolvedPotential Protein Partner Residues
Hydrogen Bonding Pyrrolidine N-H group (Donor)Asp, Glu, Ser, Thr, Backbone C=O
Hydrophobic Interactions Methylphenoxy ringLeu, Val, Ile, Phe, Trp, Ala
Halogen Bonding Fluorine atom (σ-hole)Backbone C=O, Ser, Thr
van der Waals Contacts Entire molecular scaffoldVarious residues lining the binding pocket

Preclinical Biological Evaluation of this compound: A Review of Mechanism-Focused Investigations

Strictly Excluding Clinical Human Trial Data, Safety, Adverse Effect Profiles, and Dosage Information.

Target Identification and Mechanistic Studies

Comprehensive investigation into the target identification and mechanistic profile of 3-(2-Fluoro-5-methylphenoxy)pyrrolidine has yet to be documented in peer-reviewed literature. The following sections reflect the lack of available data for this specific compound.

Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)

No specific data from receptor binding assays for this compound have been reported. Therefore, its affinity for G-protein coupled receptors, ion channels, or other receptor types remains uncharacterized.

Enzyme Inhibition Assays (e.g., for specific metabolic enzymes, hydrolases)

There is no available information from enzyme inhibition assays for this compound. Its potential to inhibit metabolic enzymes, hydrolases, or other enzyme classes has not been described.

Transporter Interaction Studies (e.g., serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition)

Studies detailing the interaction of this compound with neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), have not been published. Consequently, its profile as a reuptake inhibitor is unknown.

Cellular Assays for Pathway Modulation

The effects of this compound on cellular pathways have not been elucidated in the available scientific literature.

In Vitro Cell-Based Assays for Cellular Pathway Activation/Inhibition

No data from in vitro cell-based assays are available to describe the activity of this compound on cellular pathway activation or inhibition.

Selectivity Profiling Against Off-Targets (In Vitro)

Assessment of Compound Specificity within a Biological System

Without access to specific preclinical studies on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the user's outline. Any attempt to do so would involve speculation or the use of irrelevant data from analogous compounds, which would violate the core instructions of the request.

Therefore, the generation of the requested article cannot proceed.

Structure Activity Relationship Sar and Analogue Design Strategies

Systematic Exploration of Substituent Effects

The exploration of substituent effects on the 3-(2-Fluoro-5-methylphenoxy)pyrrolidine scaffold reveals how subtle molecular modifications can lead to significant changes in biological activity. Medicinal chemists methodically alter different parts of the molecule to probe the steric, electronic, and conformational requirements for optimal target engagement.

The pyrrolidine (B122466) ring is a cornerstone of the scaffold, and its modification is a key strategy in analogue design. nih.gov The nitrogen atom of the pyrrolidine is a primary site for substitution, and its nature profoundly influences the compound's properties.

N-Substituents: The pyrrolidine nitrogen is frequently unsubstituted (a secondary amine) or substituted with a small alkyl group, such as methyl. The basicity of this nitrogen is crucial for forming ionic interactions with target proteins, such as the aspartate residue in the binding site of monoamine transporters.

Unsubstituted (NH): Generally provides potent activity. The hydrogen atom can act as a hydrogen bond donor.

N-Methyl: Often retains or slightly modifies potency compared to the unsubstituted analogue. The small methyl group can provide a slight increase in lipophilicity without adding significant steric bulk.

Larger N-Alkyl Groups: Introducing larger or more complex substituents on the nitrogen typically leads to a decrease in potency, likely due to steric hindrance within the binding pocket.

Stereochemistry at C3: The carbon atom at the 3-position of the pyrrolidine ring, where the phenoxy group is attached, is a chiral center. The stereochemistry at this position is critical for biological activity. For many neurologically active compounds, the interaction with the biological target is stereospecific. Research on related 3-substituted pyrrolidine analogues has consistently shown that one enantiomer is significantly more potent than the other. For instance, in a series of potent norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors based on a 3-substituted pyrrolidine scaffold, the activity was found to reside predominantly in a single stereoisomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of the phenoxy and pyrrolidine moieties for optimal interaction with the target protein.

Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity (Illustrative Data based on Analogous Series)
ModificationSubstituent (R)Relative PotencyRationale
N-Substitution-HHighAllows for key hydrogen bonding interactions.
-CH₃HighMaintains potency, slightly increases lipophilicity.
-CH₂CH₃ or largerReducedPotential for steric clash in the binding site.
C3-Stereochemistry(R)-enantiomerOften significantly higherTarget binding is typically stereospecific, requiring precise 3D orientation.
(S)-enantiomerOften significantly lower

The phenoxy group serves as a crucial structural element that positions the substituted phenyl ring for interaction with the target. Modifications to this moiety, including the size of the aromatic ring and the nature of the ether linkage, have been explored to optimize activity. While direct SAR data on ring size variations for this specific compound is limited, principles from related series suggest that the phenyl ring is often optimal. Replacing it with larger systems like naphthyl or smaller ones like pyridyl would significantly alter the electronics and sterics, requiring re-optimization of other parts of the molecule.

The substitution pattern on the phenyl ring is a critical determinant of a compound's potency and selectivity. The fluoro and methyl groups on the this compound scaffold have specific positional and electronic effects that are key to its activity.

Fluorine Atom: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed at the ortho position (C2), it can influence the conformation of the phenoxy group and modulate the pKa of the molecule. This can lead to altered binding affinities and improved metabolic stability by blocking potential sites of oxidation. In some contexts, an ortho-fluoro group can also increase the reactivity of an adjacent group, though in this scaffold it primarily serves to modulate electronic properties and block metabolism.

Methyl Group: The methyl group at the meta position (C5) is an electron-donating group and increases the lipophilicity of the compound. This enhanced lipophilicity can facilitate passage across the blood-brain barrier, a desirable property for centrally acting agents. The steric bulk of the methyl group also plays a role in optimizing the fit within the target's binding pocket.

The specific 2-fluoro-5-methyl substitution pattern is often the result of extensive optimization. Moving these substituents to other positions can have a dramatic effect on activity. For example, moving the fluorine to the para position or the methyl group to the ortho or para position would alter the electronic distribution and steric profile, likely disrupting the optimal interactions with the target protein. SAR studies on related arylfluoroquinolone antibacterial agents demonstrate that the electronic and spatial properties of substituents on the phenyl ring play important roles in potency.

Table 2: Influence of Phenyl Ring Substituents on Activity (Hypothetical SAR based on General Principles)
PositionSubstituentElectronic EffectSteric/Lipophilic EffectExpected Impact on Activity
2-FStrongly Electron-WithdrawingMinimal Steric BulkPotentially enhances binding and blocks metabolism.
5-CH₃Weakly Electron-DonatingIncreases Lipophilicity/Steric BulkMay improve CNS penetration and binding pocket fit.
4 (Hypothetical)-FStrongly Electron-WithdrawingMinimal Steric BulkAlters dipole moment, may decrease activity if ortho-effect is critical.
4 (Hypothetical)-CH₃Weakly Electron-DonatingIncreases Lipophilicity/Steric BulkAlters binding interactions, potentially reducing potency.

Scaffold Hopping and Bioisosteric Replacements

To explore novel chemical space, improve properties, or secure new intellectual property, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. nih.gov These approaches aim to replace core structural elements of a molecule while retaining its essential pharmacophoric features and biological activity. spirochem.com

Scaffold hopping involves replacing the central pyrrolidine core with a different heterocyclic ring system. nih.gov This can lead to compounds with improved pharmacokinetic profiles or novel binding modes. The goal is to maintain the crucial spatial orientation of the side chains (the N-substituent and the C3-phenoxy group) that is essential for activity.

Potential replacements for the pyrrolidine ring include:

Azetidine: A smaller, four-membered ring that would alter the bond angles and distance between the nitrogen and the phenoxy substituent.

Piperidine (B6355638): A larger, six-membered ring. Replacing pyrrolidine with piperidine in some series has been shown to maintain or sometimes alter activity, depending on the conformational constraints of the target. nih.gov

Azepane: A seven-membered ring that would provide much greater conformational flexibility, which could be detrimental to potency if a rigid conformation is required for binding.

For each of these hops, the new scaffold must be able to present the key interacting groups in a geometry that is still recognized by the target receptor.

Bioisosterism refers to the replacement of an atom or group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com The ether linkage (-O-) in the phenoxy moiety is a common target for bioisosteric replacement. The goal is often to modulate metabolic stability, polarity, or hydrogen bonding capacity.

Common bioisosteric replacements for the ether linkage include:

Thioether (-S-): Sulfur is larger and less electronegative than oxygen, which would alter the bond angle and electronic character of the linkage.

Methyleneoxy (-CH₂-O-): This introduces more flexibility and changes the spatial relationship between the pyrrolidine and phenyl rings.

Amine (-NH-): An amine linkage introduces a hydrogen bond donor and a basic center, which would significantly change the physicochemical properties of the molecule.

Difluoromethyleneoxy (-CF₂-O-): The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors and significantly alter the conformation and electronic nature of the linkage.

Each of these replacements would create a novel analogue with a distinct profile of properties that would need to be evaluated for its impact on the desired biological activity. cambridgemedchemconsulting.com

Rational Design of New Analogues based on Computational Insights

Design Cycles Integrating In Silico Predictions and Experimental Validation

A cornerstone of modern drug design is the iterative cycle that integrates computational predictions with experimental synthesis and biological testing. This process ensures that computational models are continuously refined and validated with real-world data, leading to increasingly accurate predictions. The cycle typically begins with a lead compound like this compound and a set of biological data.

The process unfolds as follows:

Initial Modeling: A computational model is built based on the lead compound and any available SAR data. This could be a pharmacophore model, a Quantitative Structure-Activity Relationship (QSAR) model, or a molecular docking model if the target structure is known.

In Silico Screening and Design: The model is used to design a virtual library of new analogues. Modifications might include altering substituents on the phenoxy ring, changing the stereochemistry of the pyrrolidine, or replacing the ether linkage. These virtual compounds are then evaluated using the computational model to predict their biological activity and other properties.

Prioritization and Synthesis: A small number of the most promising analogues are selected for chemical synthesis based on their predicted activity, synthetic feasibility, and novelty.

Experimental Validation: The synthesized compounds are then tested in relevant biological assays (e.g., binding assays, functional assays) to determine their actual activity (e.g., IC₅₀ or Kᵢ values).

Model Refinement: The new experimental data is used to refine and improve the initial computational model. This feedback loop enhances the model's predictive power for the next cycle of design and optimization.

This iterative approach allows for a systematic exploration of the chemical space around the lead scaffold. For instance, a design cycle could explore modifications to the methyl group on the phenoxy ring of this compound, as illustrated in the hypothetical data below.

Compound IDModification (R-group at position 5 of phenoxy ring)Predicted Binding Affinity (kcal/mol)Experimental IC₅₀ (nM)Fold Improvement over Lead
Lead-01-CH₃ (Lead Compound)-8.550-
ANA-01-H-8.1950.5x
ANA-02-Cl-9.2153.3x
ANA-03-CF₃-9.886.3x
ANA-04-OCH₃-8.8421.2x

This table illustrates a hypothetical design cycle where computational predictions guide the synthesis of new analogues. The strong correlation between predicted affinity and experimental activity for analogues ANA-02 and ANA-03 would validate the model and suggest that an electron-withdrawing group at this position is beneficial for activity.

Ligand-Based and Structure-Based Design Approaches

The rational design of analogues can be broadly categorized into two approaches: ligand-based and structure-based design. The choice between them depends primarily on the availability of a three-dimensional structure of the biological target.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target protein is unknown, ligand-based methods are employed. researchgate.net These techniques rely on the information derived from a set of molecules known to be active against the target. researchgate.net The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For analogues of this compound, descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) of different substituents on the phenoxy and pyrrolidine rings would be calculated and correlated with their measured potency. The resulting equation can then predict the activity of unsynthesized compounds.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be active at a specific biological target. A pharmacophore model could be generated from a set of active pyrrolidine analogues, defining the key spatial relationships between the fluoro-substituted phenyl ring, the ether oxygen, and the basic nitrogen of the pyrrolidine. This model then serves as a 3D query to search for new, structurally diverse molecules that fit the required features.

Structure-Based Drug Design (SBDD)

If a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR, for example) is available, structure-based methods can be used for a more direct design approach. nih.gov

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations would place the molecule into the active site of its target, predicting its binding pose and estimating its binding affinity (docking score). This allows researchers to visualize the key molecular interactions, such as hydrogen bonds between the pyrrolidine nitrogen and an aspartate residue, or π-π stacking between the phenyl ring and a tyrosine residue. New analogues can be designed in silico to optimize these interactions, for example, by adding a substituent that can form an additional hydrogen bond.

The following table provides a hypothetical example of how docking scores could be used to prioritize a set of designed analogues for synthesis.

Compound IDProposed ModificationDocking Score (kcal/mol)Key Predicted Interaction(s)Synthesis Priority
Lead-01This compound-8.5H-bond with Asp121; Pi-Pi stacking with Tyr305-
ANA-05Add 4-hydroxyl to phenoxy ring-9.5Adds new H-bond with Ser124High
ANA-06Replace pyrrolidine with piperidine-7.9Suboptimal H-bond distance to Asp121Low
ANA-07Replace ether oxygen with sulfur-8.6Maintains key interactionsMedium
ANA-08(S)-stereoisomer of Lead-01-9.1Improved hydrophobic contact with Leu250High

This illustrative table demonstrates how structure-based design can rationalize the selection of new analogues. ANA-05 and ANA-08 are prioritized for synthesis due to their predicted ability to form new favorable interactions within the target's binding site.

By combining these ligand- and structure-based strategies within iterative design cycles, medicinal chemists can efficiently navigate the complexities of drug optimization to develop potent and selective clinical candidates from a promising lead structure.

Strictly Excluding Human Therapeutic Applications, Clinical Trials, and Market Focused Development.

Role as Synthetic Intermediates for Complex Molecular ArchitecturesNo synthetic pathways have been published that utilize 3-(2-Fluoro-5-methylphenoxy)pyrrolidine as a building block or intermediate for the synthesis of more complex molecules.

This compound is a chemical entity that incorporates the structurally significant pyrrolidine (B122466) scaffold with a fluorinated phenoxy substituent. While its basic chemical identity is established, a thorough review of the scientific literature reveals a significant lack of detailed, publicly available information. Key data regarding its specific synthesis, comprehensive structural characterization, and applications in non-therapeutic research are not documented. The potential for this compound to exist as distinct stereoisomers adds a layer of complexity that remains unexplored in the public domain. Consequently, while the structural motifs present in this compound are of interest in chemical and pharmaceutical research, this specific compound remains largely uncharacterized in the scientific literature. Further research would be necessary to elucidate its properties and potential applications.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes with Improved Efficiency or Sustainability

Current synthetic methodologies for pyrrolidine (B122466) derivatives often involve multi-step processes that may lack efficiency or employ hazardous reagents. Future research should prioritize the development of novel synthetic routes for 3-(2-Fluoro-5-methylphenoxy)pyrrolidine that are more efficient, cost-effective, and environmentally benign.

Key areas for investigation include:

Catalytic Methods: Exploring metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, could provide a more direct route to 3-aryl pyrrolidines. chemrxiv.org The use of cobalt or nickel catalysts for regio- and enantioselective hydroalkylation reactions also presents a promising avenue. organic-chemistry.org

Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, developing enantioselective synthetic methods is crucial. This could involve asymmetric [3+2] cycloaddition reactions or the use of chiral organocatalysts to produce enantiopure this compound. nih.govacs.orgmdpi.com

Green Chemistry Approaches: Implementing green chemistry principles is vital for sustainable pharmaceutical development. This includes using biosourced starting materials, minimizing solvent use, employing microwave-assisted synthesis to reduce reaction times, and developing one-pot protocols to improve atom economy. researchgate.netchemheterocycles.comrsc.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Challenges
Palladium-Catalysed Hydroarylation Direct C-N and C-C bond formation, potentially fewer steps. chemrxiv.org Catalyst cost, optimization of reaction conditions, regioselectivity.
Asymmetric Organocatalysis Metal-free, environmentally friendly, high enantioselectivity. mdpi.com Catalyst loading, scalability, substrate scope.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency. researchgate.net Specialized equipment required, potential for localized overheating.

| One-Pot Reactions | Increased efficiency, reduced waste, improved atom economy. rsc.org | Compatibility of reagents and intermediates, complex optimization. |

Deeper Exploration of Stereochemical Influence on Preclinical Biological Activity

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different binding affinities for enantioselective proteins and receptors. nih.govresearchgate.net

Future preclinical studies must involve:

Chiral Separation and Characterization: Separation of the racemic mixture of this compound into its individual enantiomers using techniques like chiral chromatography.

Stereospecific Biological Evaluation: Conducting parallel in vitro assays with the racemate and the isolated (R) and (S) enantiomers. This will determine if the observed biological activity is stereospecific, and if one enantiomer is significantly more potent or selective than the other.

Structure-Activity Relationship (SAR) Studies: Investigating the influence of the spatial orientation of the substituents on biological activity to build a comprehensive SAR. nih.gov This knowledge is critical for guiding the design of more potent and selective analogs.

Advanced Computational Modeling for Precise Interaction Prediction

Computational methods are indispensable tools in modern drug discovery for predicting how a small molecule interacts with biological targets, thereby saving time and resources. nih.gov Advanced computational modeling should be employed to elucidate the potential binding modes of this compound.

Key computational approaches include:

Molecular Docking: To predict the preferred binding orientation of the (R) and (S) enantiomers within the active site of potential protein targets. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of this compound and its analogs with their biological activity. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

Technique Primary Application Predicted Outcome
Molecular Docking Binding mode prediction Binding affinity scores, key interacting residues, preferred ligand conformation.
Molecular Dynamics Stability of ligand-protein complex Conformational flexibility, interaction stability over time, free energy of binding. mdpi.com

| QSAR | Predicting activity of new analogs | Correlation between chemical structure and biological activity. nih.gov |

Discovery of Undiscovered Biological Targets for this compound

The full spectrum of biological targets for this compound is likely unknown. Pyrrolidine-containing compounds are known to interact with a wide range of targets, including enzymes and receptors involved in cancer, inflammation, and central nervous system disorders. nih.govnih.gov A systematic search for novel targets is a critical next step.

Strategies for target discovery include:

In Silico Target Fishing: Also known as reverse screening, this computational approach screens the compound against a large database of known protein structures to identify potential binding partners. nih.govmdpi.com This can generate hypotheses for subsequent experimental validation.

Chemoproteomic Approaches: These experimental methods can identify protein targets of a small molecule in a complex biological sample, providing direct evidence of interaction in a relevant cellular context. nih.gov

Phenotypic Screening: This involves testing the compound in a variety of cell-based assays that model different diseases to identify a desired biological effect without a preconceived target. criver.comox.ac.uk Hits from these screens can then be followed up with target identification studies. nih.gov

Design and Synthesis of Multi-Target Ligands within the 3-(Phenoxy)pyrrolidine Scaffold

Complex diseases such as neurodegenerative disorders and cancer often involve multiple biological pathways. mdpi.com The "one drug, one target" paradigm has shown limitations in treating such multifactorial diseases. frontiersin.org Designing multi-target directed ligands (MTDLs) that can modulate several targets simultaneously is a promising therapeutic strategy.

Future research in this area should focus on:

Scaffold Modification: Using the 3-(phenoxy)pyrrolidine scaffold as a template, new analogs can be designed by incorporating additional pharmacophoric features known to interact with other relevant targets.

Rational Drug Design: Based on the knowledge of the primary target and potential secondary targets (identified through methods in section 8.4), computational tools can be used to design hybrid molecules with optimized activity against multiple proteins.

Application in Complex Diseases: A particular focus could be on central nervous system (CNS) diseases, where polypharmacology is often required for effective treatment. frontiersin.org

Integration with Phenomics and Systems Biology for Broader Mechanistic Understanding (Preclinical)

To gain a comprehensive understanding of the biological effects of this compound beyond a single target, its impact should be studied at a systemic level.

This can be achieved through:

Phenomic Profiling: High-content imaging and other phenomic approaches can capture a wide array of cellular changes induced by the compound, creating a unique biological fingerprint or profile. nih.gov This can help to classify its mechanism of action by comparing its profile to those of known drugs.

Systems Biology: This approach integrates data from various "-omics" platforms (genomics, proteomics, metabolomics) to model the compound's effect on cellular networks. nih.govfrontiersin.orgnih.gov This can reveal the downstream pathways affected by the primary target interaction and uncover unexpected off-target effects, providing a holistic view of the compound's mechanism of action. springernature.com

By systematically pursuing these future research directions, a comprehensive preclinical profile of this compound can be established, paving the way for its potential development as a novel therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluoro-5-methylphenoxy)pyrrolidine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a fluorinated aryl halide (e.g., 2-fluoro-5-methylphenol derivatives) with a pyrrolidine scaffold via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Starting Materials : Use 2-fluoro-5-methylphenol and a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine or its activated derivative).
  • Reaction Optimization : Control temperature (80–120°C), solvent polarity (DMF or THF), and base (K₂CO₃ or Cs₂CO₃) to enhance yield .
  • Chirality Considerations : If stereochemistry is critical, employ chiral auxiliaries or asymmetric catalysis .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced shifts in aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₃FNO).
  • HPLC/UPLC : Purity assessment using reverse-phase columns and UV detection at 254 nm .

Advanced: How does the 2-fluoro-5-methylphenoxy group influence the compound’s interaction with biological targets, such as neurotransmitter transporters?

Answer:
The fluorine atom enhances electronegativity and bioavailability, while the methyl group improves lipophilicity, aiding blood-brain barrier penetration. Methodological approaches include:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin/norepinephrine transporters) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents to map critical interactions .

Advanced: What computational strategies can predict the metabolic stability of this compound?

Answer:

  • In Silico Metabolism Tools : Use PISTACHIO or REAXYS databases to identify probable metabolic sites (e.g., CYP450-mediated oxidation of pyrrolidine) .
  • Docking Studies : Model interactions with cytochrome P450 enzymes to predict demethylation or defluorination pathways .

Basic: How should researchers address contradictions in reported biological activity data for pyrrolidine derivatives with fluorinated aryl groups?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Compare datasets across studies, focusing on substituent positioning (e.g., 2-fluoro vs. 4-fluoro analogs) .

Advanced: What strategies are effective for resolving enantiomers of this compound in chiral catalysis studies?

Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to achieve enantioselective synthesis .

Basic: What are the critical safety considerations when handling this compound in vitro?

Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and mitochondrial toxicity assays .
  • Storage : Store at –20°C in airtight containers under inert gas to prevent hydrolysis/oxidation .

Advanced: How can retrosynthetic analysis guide the design of novel this compound derivatives with enhanced selectivity?

Answer:

  • Disconnection Strategies : Break the molecule into pyrrolidine and aryl ether fragments, then explore alternative coupling methods (e.g., Mitsunobu reaction) .
  • Bioisosteric Replacement : Substitute fluorine with other halogens or trifluoromethyl groups to modulate binding affinity .

Basic: What spectroscopic signatures distinguish this compound from its regioisomers?

Answer:

  • ¹⁹F NMR : A single fluorine peak near –110 ppm (ortho to oxygen) vs. –100 ppm (meta) .
  • IR Spectroscopy : C-F stretching vibrations at 1200–1250 cm⁻¹ .

Advanced: How can researchers validate the in vivo pharmacokinetic profile of this compound in preclinical models?

Answer:

  • Rodent Studies : Administer via intravenous/oral routes, then measure plasma half-life, clearance, and brain penetration using LC-MS/MS .
  • Metabolite Identification : Collect bile/urine samples for HRMS-based metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.